BenchChemオンラインストアへようこそ!

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide

medicinal chemistry structure-activity relationship steric parameter

This imidazo[1,2-a]pyrimidine derivative features an unsubstituted core, a meta-phenyl linker, and a sterically demanding pivalamide group (Charton ν ≈ 1.24), offering a distinct chemotype for kinase selectivity screening and lipophilic efficiency (LipE) optimization. Unlike acetamide or para-phenyl analogs, this compound's unique regioisomeric geometry (~120° vector) and predicted metabolic stability advantage (2-5x extended half-life) ensure reliable SAR data and reduce degradation risk in enzymatic assays. Essential baseline control for core-modification programs.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 847387-45-5
Cat. No. B2676462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide
CAS847387-45-5
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
InChIInChI=1S/C17H18N4O/c1-17(2,3)15(22)19-13-7-4-6-12(10-13)14-11-21-9-5-8-18-16(21)20-14/h4-11H,1-3H3,(H,19,22)
InChIKeyHXNOZSJTSKTJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5): Procurement-Relevant Identity and Scaffold Profile


N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5) is a synthetic small molecule with the molecular formula C₁₇H₁₈N₄O and a molecular weight of 294.35 g/mol . It belongs to the imidazo[1,2-a]pyrimidine class, a privileged scaffold widely exploited in medicinal chemistry for kinase inhibition and antiviral applications [1]. The compound features an unsubstituted imidazo[1,2-a]pyrimidine core connected via a meta-phenyl linker to a pivalamide (2,2-dimethylpropanamide) terminus. This specific combination of scaffold, regioisomeric linkage, and sterically demanding amide terminus distinguishes it from a series of commercially available, structurally related analogs that differ only in the amide substituent or phenyl attachment position.

Why Generic Imidazo[1,2-a]pyrimidine Substitution Fails for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5)


Within the imidazo[1,2-a]pyrimidine chemical space, even minor structural modifications—such as altering the amide substituent from pivalamide to acetamide or isobutyramide, relocating the phenyl linkage from meta to para, or introducing a methyl group on the heterocyclic core—can profoundly alter target engagement, metabolic stability, and physicochemical properties . The imidazo[1,2-a]pyrimidine scaffold has been validated as a core structure for inhibitors of diverse targets including receptor tyrosine kinase MET, the Pi3K/Akt pathway, lipoprotein-associated phospholipase A₂ (Lp-PLA₂), and influenza A virus hemagglutinin, with potency and selectivity exquisitely dependent on the nature and position of peripheral substituents [1][2]. Generic interchange with a close analog risks introduction of an unrecognized structure-activity relationship (SAR) discontinuity that can invalidate a screening campaign or lead-optimization dataset. The specific differentiation dimensions for this compound are detailed in Section 3.

Quantitative Differential Evidence Guide for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5) vs. Closest Analogs


Steric Bulk Differentiation: Pivalamide vs. Acetamide and Isobutyramide Analogs

The pivalamide group (tert-butyl amide) of CAS 847387-45-5 provides substantially greater steric bulk than the acetamide (CAS 847387-40-0) or isobutyramide (CAS 847387-43-3) analogs. The calculated Charton steric parameter (ν) for the tert-butyl group is approximately 1.24, compared to 0.00 for methyl (acetamide) and approximately 0.76 for isopropyl (isobutyramide) [1]. This steric differentiation can directly impact target-binding pocket complementarity, with imidazo[1,2-a]pyrimidine-based kinase inhibitors showing that larger amide substituents can enhance selectivity for specific kinase conformations [2].

medicinal chemistry structure-activity relationship steric parameter

Lipophilicity Modulation: Calculated LogP of Pivalamide vs. Acetamide and Isobutyramide Analogs

The pivalamide group elevates the calculated octanol-water partition coefficient (cLogP) of CAS 847387-45-5 relative to the acetamide analog (CAS 847387-40-0) and isobutyramide analog (CAS 847387-43-3). Based on fragment-based calculations, the tert-butyl amide contributes approximately +1.5 log units to cLogP versus the methyl amide (acetamide) and approximately +0.5 log units versus the isopropyl amide (isobutyramide) [1]. In the context of imidazo[1,2-a]pyrimidine drug discovery programs, controlled lipophilicity modulation is critical for optimizing oral bioavailability and reducing off-target promiscuity [2].

physicochemical property lipophilicity drug-likeness

Metabolic Stability Advantage of Pivalamide (tert-Butyl Amide) over Less Hindered Amide Analogs

The sterically hindered pivalamide (tert-butyl amide) group is recognized in medicinal chemistry as conferring enhanced resistance to hydrolytic metabolism by amidases and esterases compared to less hindered primary or secondary amides [1]. In the imidazo[1,2-a]pyrimidine-based Lp-PLA₂ inhibitor series, compounds bearing bulky amide substituents demonstrated improved metabolic stability in liver S9 fractions, with tert-butyl-containing analogs showing half-lives extended by 2- to 5-fold over their methyl amide counterparts [2]. CAS 847387-45-5, by virtue of its pivalamide terminus, is predicted to exhibit superior metabolic stability relative to the acetamide analog (CAS 847387-40-0) and isobutyramide analog (CAS 847387-43-3).

metabolic stability amide hydrolysis pharmacokinetics

Regioisomeric Differentiation: meta-Phenyl Pivalamide vs. para-Phenyl Pivalamide Analog

CAS 847387-45-5 features a meta-substituted phenyl linker between the imidazo[1,2-a]pyrimidine core and the pivalamide group, in contrast to its para-substituted regioisomer (CAS 847388-15-2). In imidazo[1,2-a]pyrimidine kinase inhibitor series, the position of the phenylamide substituent (meta vs. para) has been shown to alter the vector of the amide group relative to the hinge-binding heterocyclic core, resulting in different kinase selectivity profiles [1][2]. The meta configuration presents the pivalamide group at an angle of approximately 120° relative to the imidazo[1,2-a]pyrimidine plane, compared to the linear 180° presentation of the para isomer, potentially accessing distinct sub-pockets within target proteins [1].

regioisomer topology target engagement

Core Substituent Differentiation: Unsubstituted Imidazo[1,2-a]pyrimidine vs. 3-Methyl Analog

CAS 847387-45-5 bears an unsubstituted imidazo[1,2-a]pyrimidine core, whereas the closely related analog CAS 862811-54-9 incorporates a 3-methyl substituent on the imidazole ring of the core. The 3-methyl group introduces both steric bulk and electron-donating effects that can alter π-stacking interactions and hydrogen-bonding properties with target protein hinge regions . In the context of hCMV UL70 primase inhibition by imidazo[1,2-a]pyrimidines, even single-atom modifications to the core heterocycle resulted in >10-fold shifts in IC₅₀ values [1]. The unsubstituted core of CAS 847387-45-5 preserves the intrinsic electronic and steric profile of the parent scaffold, making it the appropriate choice for baseline SAR establishment.

core modification electron density binding affinity

Optimal Research Application Scenarios for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide (CAS 847387-45-5) Based on Quantitative Differentiation Evidence


Kinase Profiling Panels Requiring a Sterically Demanding, Metabolically Stable Hinge-Binding Scaffold

For broad-panel kinase selectivity screening, CAS 847387-45-5 provides the imidazo[1,2-a]pyrimidine hinge-binding motif with a sterically demanding pivalamide group (Charton ν ≈ 1.24) that can probe hydrophobic pocket tolerance distal to the hinge region [1]. Its predicted metabolic stability advantage (2- to 5-fold extended half-life vs. acetamide analogs based on class-level liver S9 data) reduces the risk of compound degradation during extended enzymatic incubation [2]. The meta-phenyl geometry additionally presents the amide group at a distinct vector (~120°) compared to para-substituted regioisomers, allowing exploration of directional selectivity within kinase active sites [3].

Hit-to-Lead Lipophilic Efficiency (LipE) Optimization Campaigns

In lead-optimization programs where lipophilic efficiency (LipE = pIC₅₀ − cLogP) must be carefully balanced, CAS 847387-45-5 serves as a controlled lipophilicity probe. The pivalamide group provides a predictable +1.5 log unit cLogP increment over the acetamide analog baseline, enabling systematic exploration of the lipophilicity-activity relationship without introducing additional heteroatoms or hydrogen-bond donors that could confound SAR interpretation [1]. This compound is particularly suitable for use as a matched molecular pair with the acetamide (CAS 847387-40-0) and isobutyramide (CAS 847387-43-3) analogs to isolate the contribution of lipophilicity to target binding [2].

Core-Scaffold Baseline Reference for Imidazo[1,2-a]pyrimidine SAR Expansion

CAS 847387-45-5, bearing the unsubstituted imidazo[1,2-a]pyrimidine core, functions as an essential baseline reference compound for medicinal chemistry teams engaged in core-modification SAR. Given that single-atom modifications to this scaffold have been shown to produce >10-fold shifts in target potency in related inhibitor series [1], this compound allows unambiguous attribution of activity changes to subsequent core substitutions (e.g., 3-methylation, 7-halogenation). Its procurement alongside the 3-methyl analog (CAS 862811-54-9) enables a clean structure-activity comparison isolating the electronic and steric effects of core methylation [1].

Discovery Chemistry Screening Collections Targeting MET, Pi3K/Akt, or Influenza Virus Entry

The imidazo[1,2-a]pyrimidine scaffold of CAS 847387-45-5 has established precedent as a core structure for inhibitors of the MET receptor tyrosine kinase, the Pi3K/Akt pathway, and influenza A virus hemagglutinin-mediated entry [1][2][3]. When assembling a targeted screening deck against these protein classes, the combination of the unsubstituted core, meta-phenyl linker, and pivalamide terminus offers a distinct chemotype not represented by analogs with different amide substituents (acetamide, isobutyramide, cyclohexanecarboxamide) or regioisomeric configurations (para-phenyl, ortho-phenyl). Including this compound maximizes the chemical diversity coverage of the imidazo[1,2-a]pyrimidine subspace within the screening collection [4].

Quote Request

Request a Quote for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.